4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)10-14(13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETWXLQMKSKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the oxane ring with a methoxyphenylmethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(2-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.
Reduction: Formation of 4-[(2-Methoxyphenyl)methyl]oxane-4-methanol.
Substitution: Formation of 4-[(2-Aminophenyl)methyl]oxane-4-carboxylic acid.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of derivatives related to 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid. For instance, compounds exhibiting structural similarities were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:
- Inhibition of COX Enzymes : The compound demonstrated significant inhibition of COX-1 and COX-2 activities, with IC₅₀ values indicating potent anti-inflammatory properties. For example, certain derivatives showed IC₅₀ values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib .
| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 |
|---|---|---|
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | - | 0.04 ± 0.01 |
Receptor Interactions
The compound has been investigated for its interactions with muscarinic receptors and adrenergic receptors:
- Muscarinic Receptor Antagonism : Compounds similar to this compound have shown potential as muscarinic receptor antagonists, which could be beneficial in treating various neurological disorders .
Therapeutic Potential
The therapeutic implications of this compound extend beyond inflammation:
- Pain Management : Its ability to modulate pain pathways through COX inhibition suggests potential use in pain management therapies.
- Cosmetic Applications : Preliminary research indicates that formulations containing this compound may enhance skin hydration and possess anti-inflammatory properties beneficial for cosmetic products .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- In Vivo Studies : Animal models have demonstrated that derivatives exhibit significant reductions in inflammation markers and pain responses compared to controls.
- Topical Formulations : Research into topical formulations incorporating similar compounds has shown improved skin healing and reduced irritation in clinical trials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomers
4-(4-Methoxyphenyl)oxane-4-carboxylic acid
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid
Halogen-Substituted Analogs
4-(4-Fluorophenyl)oxane-4-carboxylic acid
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Side-Chain Modifications
4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
Physicochemical and Pharmacological Data
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position/Type |
|---|---|---|---|---|
| 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid | C₁₄H₁₈O₄ | 262.29 | Not Available | 2-Methoxy (ortho) |
| 4-(4-Methoxyphenyl)oxane-4-carboxylic acid | C₁₃H₁₆O₄ | 236.26 | Not Available | 4-Methoxy (para) |
| 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid | C₁₃H₁₅BrO₃ | 307.16 | 1338494-92-0 | 4-Bromo (para) |
| 4-(4-Fluorophenyl)oxane-4-carboxylic acid | C₁₂H₁₃FO₃ | 236.23 | 473706-11-5 | 4-Fluoro (para) |
Pharmacological Insights
- Receptor Interactions : NBOMe compounds (e.g., 25I-NBOMe) with N-[(2-methoxyphenyl)methyl] groups exhibit high affinity for serotonin receptors (5-HT₂A), suggesting that the 2-methoxyphenyl group in the target compound may influence receptor binding .
- Toxicity Trends : Para-substituted halogenated analogs (e.g., bromo, fluoro) are generally less toxic than ortho/meta-substituted derivatives, as seen in NBOMe series .
Biological Activity
4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of approximately 250.29 g/mol. This compound has garnered attention in various fields of research, particularly in biochemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The structure of this compound features a methoxyphenyl group attached to an oxane ring along with a carboxylic acid functional group. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
1. Interaction with DNA
Studies have shown that this compound can bind to DNA structures, potentially influencing biological functions related to nucleic acids. Experimental methods such as UV-Visible spectroscopy and viscometry are employed to assess these interactions, revealing insights into the compound's binding affinity and mechanisms of action .
2. Pharmacological Properties
The compound has been investigated for its drug-likeness properties using in silico methods, which suggest that it may form complexes with metals, making it a candidate for drug development. Computational tools like SwissADME have been utilized to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
3. Central Nervous System (CNS) Implications
Research highlights a connection between the compound's interaction with alpha1-adrenergic receptors and Alzheimer's disease (AD), indicating its potential significance in CNS drug discovery. This aspect opens avenues for further exploration in neuropharmacology .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct features that may influence their biological activity.
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid | C14H18O4 | 250.29 g/mol | Similar structure with different methoxy position |
| 2-(Methoxyphenyl)acetic acid | C9H10O3 | 166.18 g/mol | Exhibits anti-inflammatory properties |
| 3-(Methoxyphenyl)propanoic acid | C11H14O3 | 194.23 g/mol | Related in functionality but varies in chain length |
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into their mechanisms and therapeutic potentials:
- Inhibition Studies : Research has explored the inhibition of lysosomal phospholipase A2 by compounds structurally related to this compound, suggesting a pathway for drug-induced phospholipidosis .
- Virtual Screening Applications : A recent study utilized virtual screening to identify potential compounds for treating venous diseases, highlighting the relevance of similar chemical structures in therapeutic contexts .
- Mechanism of Action : The interaction mechanisms of structurally analogous compounds indicate that modifications in functional groups significantly alter their biological activities, emphasizing the importance of specific structural features in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts acylation or Michael-type addition (as seen in structurally analogous oxane-carboxylic acids) can be adapted. For example, thioglycolic acid additions to α,β-unsaturated ketones yield similar scaffolds .
- Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to mitigate steric hindrance from the 2-methoxyphenyl group.
- Purify via column chromatography with ethyl acetate/hexane gradients (≥95% purity) .
Q. How can the compound’s structure and purity be validated?
- Analytical Workflow :
- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy group at C2 of phenyl, oxane ring conformation) .
- HPLC-MS : Detect impurities (<0.5% by area) using C18 columns and acetonitrile/water mobile phases .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., as in quinoline-carboxylic acid derivatives) .
Q. What are the solubility and stability profiles under physiological conditions?
- Experimental Design :
- Test solubility in DMSO , PBS (pH 7.4), and simulated gastric fluid.
- Stability: Incubate at 37°C for 24–72 hours; monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) .
- Note: The oxane ring’s rigidity may enhance stability compared to linear carboxylic acids .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Screening Strategies :
- Enzyme inhibition : Test against COX-2 or lipoxygenase (LOX) due to structural similarity to anti-inflammatory aryloxy acids .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved given the compound’s stereogenic centers?
- Chiral Separation :
- Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.
- Compare retention times to racemic mixtures synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .
Q. What computational methods predict the compound’s electronic properties and binding affinities?
- Modeling Approaches :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO/LUMO energies for redox potential .
- Molecular docking : Screen against protein targets (e.g., PPAR-γ) using AutoDock Vina; validate with MD simulations .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Troubleshooting :
- Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Protocol Design :
- Administer orally to Sprague-Dawley rats (10 mg/kg); collect plasma at 0–24 hours.
- Quantify via LC-MS/MS (LOQ = 1 ng/mL) using deuterated internal standards .
Q. How does the methoxy group’s position (ortho vs. para) affect metabolic pathways?
- Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
